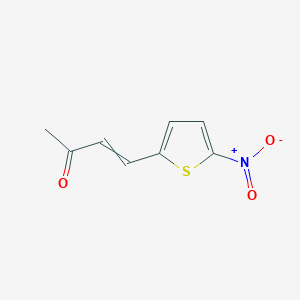
4-(5-nitrothiophen-2-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-nitrothiophen-2-yl)but-3-en-2-one is an organic compound that belongs to the class of nitrothiophenes. This compound features a thiophene ring substituted with a nitro group at the 5-position and a butenone chain at the 4-position. Nitrothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-nitrothiophen-2-yl)but-3-en-2-one typically involves the nitration of thiophene followed by a series of condensation reactions. One common method includes the nitration of thiophene to produce 5-nitrothiophene, which is then subjected to a Knoevenagel condensation with an appropriate aldehyde to form the desired butenone derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. This could include continuous flow reactions and the use of industrial catalysts to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-nitrothiophen-2-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(5-aminothiophen-2-yl)but-3-en-2-one, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-(5-nitrothiophen-2-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 4-(5-nitrothiophen-2-yl)but-3-en-2-one is not fully understood. it is believed to involve interactions with cellular proteins and enzymes, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular targets, potentially disrupting normal cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 5-nitrothiophene-2-carboxaldehyde
- 5-nitrothiophene-2-carboxylic acid
- 5-nitrothiophene-2-amine
Uniqueness
4-(5-nitrothiophen-2-yl)but-3-en-2-one is unique due to its butenone chain, which imparts distinct chemical and physical properties compared to other nitrothiophene derivatives. This unique structure allows for specific interactions in chemical reactions and potential biological activities that are not observed with other similar compounds .
Propiedades
Número CAS |
57559-00-9 |
|---|---|
Fórmula molecular |
C8H7NO3S |
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
4-(5-nitrothiophen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H7NO3S/c1-6(10)2-3-7-4-5-8(13-7)9(11)12/h2-5H,1H3 |
Clave InChI |
CPESSTAEWMJABV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CC1=CC=C(S1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


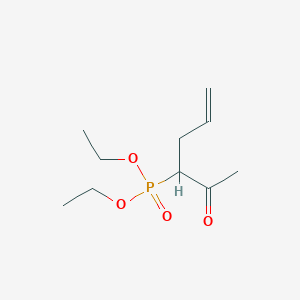
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)


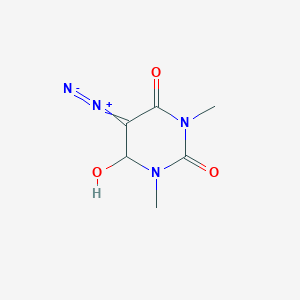
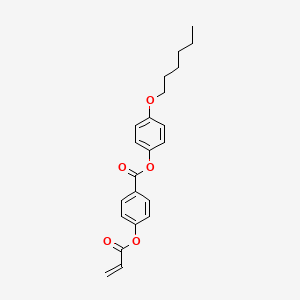

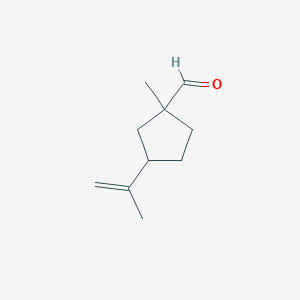
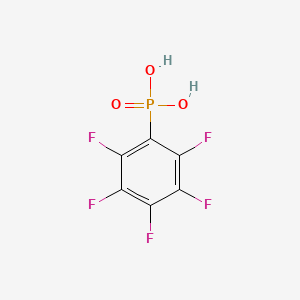

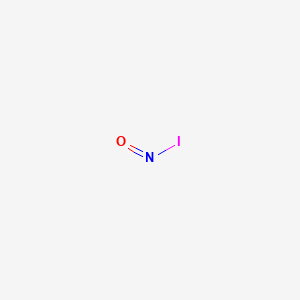
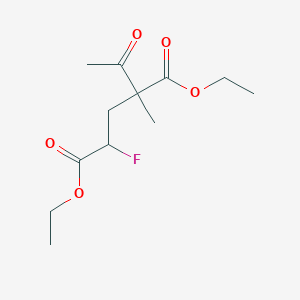
![{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14621053.png)

